N-(2,3-dichlorophenyl)morpholine-2-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)morpholine-2-carboxamide is a chemical compound characterized by the presence of a morpholine ring attached to a carboxamide group, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)morpholine-2-carboxamide typically involves the reaction of 2,3-dichloroaniline with morpholine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)morpholine-2-carboxamide
- N-(2,5-dichlorophenyl)morpholine-2-carboxamide
- N-(3,4-dichlorophenyl)morpholine-2-carboxamide
Uniqueness
N-(2,3-dichlorophenyl)morpholine-2-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C11H12Cl2N2O2 |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)morpholine-2-carboxamide |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-7-2-1-3-8(10(7)13)15-11(16)9-6-14-4-5-17-9/h1-3,9,14H,4-6H2,(H,15,16) |
InChI Key |
RFELQTWCFBJIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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